molecular formula C14H23NO B1582558 4-Amino-2,6-DI-tert-butylphenol CAS No. 950-58-3

4-Amino-2,6-DI-tert-butylphenol

Cat. No.: B1582558
CAS No.: 950-58-3
M. Wt: 221.34 g/mol
InChI Key: MNDTVJMRXYKBPV-UHFFFAOYSA-N
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Description

4-Amino-2,6-DI-tert-butylphenol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Amino-2,6-DI-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to suppress the activity of respiratory enzymes and inhibit protein biosynthesis in cancer cells . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their activity and leading to changes in cellular metabolism . These interactions are primarily due to the compound’s ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, it affects the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, it can activate antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cell’s ability to neutralize reactive oxygen species . These interactions result in changes in gene expression, particularly those genes involved in the oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in metabolic pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant and protective effects, enhancing cellular function and reducing oxidative damage . At high doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . It also affects the activity of glutathione S-transferase, influencing the detoxification of reactive intermediates . These interactions result in changes in metabolic flux and levels of metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through active transport mechanisms, leading to its accumulation in specific tissues . These interactions influence the compound’s localization and its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations affect the compound’s ability to modulate cellular processes and exert its biological effects.

Properties

IUPAC Name

4-amino-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDTVJMRXYKBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310738
Record name 4-AMINO-2,6-DI-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-58-3
Record name 950-58-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-AMINO-2,6-DI-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-di tert.butyl-4-aminophenol was prepared by hydrogenating a mixture of 23.5 grams of 2,6-di tert.butyl-4-nitrosophenol, 2 grams of 5% Palladium on carbon, and 200 milliliters of absolute ethanol in a Parr Pressure Reaction Apparatus. The reduction was accomplished in 1 hour at a maximum hydrogen pressure of 50 psi and a maximum temperature of 50° C. The resulting solution of 2,6-di tert.butyl-4-aminophenol was removed from the Pressure Apparatus and filtered to remove the catalyst.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-di tert.butyl-4-aminophenol was prepared by adding in a nitrogen atmosphere, a solution of 70 grams of sodium dithionate in 300 milliliters of water to a mixture of 23.5 grams of 2,6-di tert.butyl-4-nitrosophenol, 80 milliliters of 5 N sodium hydroxide solution and 160 milliliters of water. The addition was accomplished in 45 minutes at 24° C. to 41° C. After stirring for 21/4 hours, 100 milliliters of benzene was added to dissolve the solid product, and the layers were separated.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,6-di-t-butyl-4-nitrophenol (6.3 g, 25 mmoles) is dissolved in methanol (100 ml), 0.6 g of palladium on carbon (10%) is added and the reaction medium is placed under a hydrogen atmosphere under 2 bars of pressure. The catalyst is filtered out and the solvent is evaporated off under reduced pressure. The residue is taken up in heptane and filtered. In this way 2,6-di-t-butyl-4-aminophenol (2.7 g, 48%) is obtained which will be used without further purification in the following stages. Pink powder. Melting point: 123-124° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol dissolved in 60 ml of 5N sodium hydroxide and 120 ml of water was added with stirring over a 30-minute period a solution of 52.2 grams of sodium hydrosulfite in 220 ml of water during which time the temperature rose to 53° C. After the addition was complete, stirring was continued for another 2.5 hours. The product formed was then rapidly collected by filtration, washed with 400 ml of water and dried in a vacuum desiccator over phosphorus pentoxide to yield 4-amino-2,6-di-tert-butylphenol, melting at 105°-108° C.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A 2 liter Parr bomb was charged with 23.50 g (0.1 mole) 2,6-di-tert-butyl-4-nitrosophenol, 1.0 g of 5% Pd on C catalyst and 600 ml toluene. After purging the assembled bomb with nitrogen, it was pressurized to 50 psi with hydrogen. The mixture was stirred vigorously and uptake of hydrogen was noted. The hydrogenation step producing 2,6-di-tert-butyl-4-aminophenol was completed within 15 minutes. A temperature rise from 23° C. to 25° C. was observed during the hydrogenation. The mixture was allowed to stir under hydrogen atmosphere for a total of 1 hour.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 2
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 3
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 4
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 5
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 6
4-Amino-2,6-DI-tert-butylphenol

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